Synthesis of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic Acid: An In-Depth Technical Guide
Synthesis of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic Acid: An In-Depth Technical Guide
Abstract
This comprehensive technical guide details the synthesis of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid, a valuable building block in contemporary drug discovery and development. Pyridinylboronic acids are crucial reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex biaryl and heteroaryl structures. This guide provides a detailed examination of a practical and efficient synthetic route, commencing from commercially available 5-bromo-2-methylpyridine. The synthesis involves a two-stage process: the preparation of the key intermediate, 5-bromo-N,N-dimethylpicolinamide, followed by its conversion to the target boronic acid via a lithiation-borylation protocol. Each step is elucidated with in-depth procedural details, mechanistic insights, and critical process parameters. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.
Introduction: The Significance of Pyridinylboronic Acids in Medicinal Chemistry
Pyridinylboronic acids and their derivatives have emerged as indispensable tools in the synthesis of pharmacologically active compounds. Their utility is primarily centered on their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1] The pyridine motif is a prevalent scaffold in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The incorporation of a boronic acid functionality on the pyridine ring allows for the strategic and modular construction of complex molecular architectures, facilitating the exploration of structure-activity relationships in drug discovery programs.
6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid, in particular, offers a unique combination of a nucleophilic boron center for cross-coupling and a dimethylcarbamoyl group that can influence solubility, metabolic stability, and target engagement. This guide provides a robust and reproducible synthetic strategy to access this important building block.
Overall Synthetic Strategy
The synthesis of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid is most effectively approached through a two-part sequence. The first part focuses on the construction of the key precursor, 5-bromo-N,N-dimethylpicolinamide, starting from 5-bromo-2-methylpyridine. The second part details the conversion of this brominated intermediate into the desired boronic acid.
Figure 1: Overall synthetic workflow for 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid.
Part I: Synthesis of 5-Bromo-N,N-dimethylpicolinamide
This section outlines the preparation of the crucial intermediate, 5-bromo-N,N-dimethylpicolinamide, from 5-bromo-2-methylpyridine. The process involves an oxidation of the methyl group to a carboxylic acid, followed by an amidation reaction.
Step 1: Oxidation of 5-Bromo-2-methylpyridine to 5-Bromo-2-picolinic acid
The oxidation of the methyl group at the 2-position of the pyridine ring is a critical transformation. While several oxidizing agents can be employed, potassium permanganate in an aqueous medium provides an effective and scalable method.[2]
Reaction Mechanism: The oxidation of the methyl group with potassium permanganate proceeds through a complex mechanism involving the formation of a manganese ester and subsequent oxidative cleavage to yield the carboxylate, which is then protonated upon acidic workup.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 5-bromo-2-methylpyridine (1.0 eq) and water.
-
Heating: Heat the mixture to 80 °C with vigorous stirring.
-
Addition of Oxidant: Add potassium permanganate (2.0-3.0 eq) portion-wise over a period of 60-90 minutes, maintaining the reaction temperature between 85-90 °C.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Acidification: Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4 to precipitate the product.[2]
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 5-bromo-2-picolinic acid.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-methylpyridine | Commercially Available |
| Reagent | Potassium Permanganate | [2] |
| Solvent | Water | [2] |
| Temperature | 85-90 °C | [2] |
| Typical Yield | High | [2] |
Step 2: Amidation of 5-Bromo-2-picolinic acid
The conversion of the carboxylic acid to the corresponding N,N-dimethylamide is a standard organic transformation. The use of a coupling agent such as thionyl chloride (SOCl₂) to form the acyl chloride in situ, followed by reaction with dimethylamine, is a common and effective method.
Reaction Mechanism: The carboxylic acid is first activated by conversion to the more reactive acyl chloride. Subsequent nucleophilic acyl substitution by dimethylamine yields the desired amide.
Experimental Protocol:
-
Acyl Chloride Formation: Suspend 5-bromo-2-picolinic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the starting material is consumed (monitor by TLC or HPLC).
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous solvent like DCM and cool to 0 °C. Add a solution of dimethylamine (2.0-2.5 eq, typically as a solution in THF or as a gas bubbled through the solution) dropwise.
-
Reaction Completion and Workup: Stir the reaction at room temperature until completion. Quench the reaction with water and separate the organic layer.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part II: Synthesis of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic Acid
The conversion of the aryl bromide to the boronic acid is the final and key step. The lithiation-borylation approach is a robust method for this transformation. This method involves a halogen-metal exchange followed by trapping the resulting organolithium species with a borate ester.
Lithiation-Borylation of 5-Bromo-N,N-dimethylpicolinamide
This procedure requires strictly anhydrous and inert conditions due to the high reactivity of the organolithium intermediate.
Reaction Mechanism: The reaction proceeds via a halogen-metal exchange between the aryl bromide and an organolithium reagent (typically n-butyllithium or sec-butyllithium) at low temperature to generate a highly reactive 3-lithiopyridine intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Acidic hydrolysis of the boronate ester furnishes the desired boronic acid.
Figure 2: Mechanistic overview of the lithiation-borylation reaction.
Experimental Protocol:
-
Inert Atmosphere: All glassware must be oven-dried and the reaction must be performed under an inert atmosphere of argon or nitrogen.[3][4]
-
Reaction Setup: To a solution of 5-bromo-N,N-dimethylpicolinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether at -78 °C, add n-butyllithium (1.1-1.2 eq, as a solution in hexanes) dropwise.
-
Lithiation: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Borylation: Add triisopropyl borate (1.2-1.5 eq) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup and Extraction: Acidify the mixture with 1 M HCl to a pH of approximately 6-7. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: The purification of boronic acids can sometimes be challenging due to their polarity and potential for dehydration to form boroxines.[5] Common purification methods include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.
-
Acid/Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.
-
Chromatography: While standard silica gel chromatography can be problematic, specialized techniques using neutral alumina or modified silica may be successful.[6]
-
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-N,N-dimethylpicolinamide | Synthesized in Part I |
| Reagents | n-Butyllithium, Triisopropyl borate | [7] |
| Solvent | Anhydrous THF or Diethyl Ether | [7] |
| Temperature | -78 °C to Room Temperature | [7] |
| Workup | Acidic Hydrolysis | [7] |
Alternative Synthetic Route: Palladium-Catalyzed Miyaura Borylation
An alternative to the lithiation-borylation approach is the palladium-catalyzed Miyaura borylation.[8][9] This method often offers milder reaction conditions and greater functional group tolerance.
Reaction Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) in the presence of a base, and subsequent reductive elimination to yield the boronate ester and regenerate the palladium(0) catalyst. The boronate ester is then hydrolyzed to the boronic acid.
Experimental Protocol (General):
-
Reaction Setup: In a reaction vessel, combine 5-bromo-N,N-dimethylpicolinamide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 2-3 eq) in a suitable solvent such as dioxane or DMF.
-
Inert Atmosphere: De-gas the reaction mixture and backfill with an inert gas.
-
Heating: Heat the reaction to 80-100 °C and stir until the starting material is consumed.
-
Workup and Hydrolysis: After cooling, the reaction mixture is typically filtered and the solvent removed. The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an acid (e.g., HCl) or a base followed by acidification.
-
Purification: Similar purification methods as described for the lithiation-borylation route can be employed.
Characterization
The final product, 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid, should be characterized by standard analytical techniques to confirm its identity and purity:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety and Handling
-
Organolithium Reagents: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water.[3][4] They must be handled under a strict inert atmosphere by trained personnel using appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves.[10][11]
-
Boronic Acids: While generally stable, some boronic acids can be sensitive to heat and may undergo protodeboronation.[12] Appropriate storage conditions, such as refrigeration under an inert atmosphere, are recommended.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
Conclusion
This technical guide provides a detailed and practical synthetic route for the preparation of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid. The presented lithiation-borylation protocol, along with the alternative palladium-catalyzed method, offers reliable access to this valuable building block for applications in medicinal chemistry and drug discovery. The in-depth experimental procedures and mechanistic discussions are intended to enable researchers to successfully synthesize this compound and to adapt these methods for the preparation of related analogues.
References
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (Year). Safe handling of organolithium compounds in the laboratory. ACS Chemical Health & Safety.[3]
-
University of Nebraska-Lincoln. (n.d.). Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety.[4]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[12]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate.[5]
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3369–3373.[6]
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), e54705.[10]
-
JoVE. (2022, September 27). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview [Video]. YouTube.[11]
-
ResearchGate. (n.d.). Safe handling of organolithium compounds in the laboratory | Request PDF. ResearchGate.[13]
-
Breinbauer, R., & Tan, C.-H. (2022). A Modular Synthesis of Teraryl‐Based α‐Helix Mimetics, Part 5: A Complete Set of Pyridine Boronic Acid Pinacol Esters Featuring Amino Acid Side Chains. European Journal of Organic Chemistry, 2022(1).[14]
-
Gifu Pharmaceutical University. (2022, July 13). New aryl boronates are stable on silica gel and easy-to-handle. Gifu Pharmaceutical University News.[6]
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. The Journal of Organic Chemistry, 67(15), 5394–5397.[15]
-
Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4818–4821.[8]
-
Kubota, K., & Ito, H. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 860–866.[9]
-
ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF. ResearchGate.[16]
-
Sibrian-Vazquez, M., Ortiz, J., & Nantz, M. H. (2007). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. Molecules, 12(4), 844–858.[17]
-
Aggarwal, V. K., & Ball, L. T. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation Methodology. Chemical Science, 6(6), 3329–3333.[18]
-
SlidePlayer. (2018, June 23). Lithiation-Borylation Methodology and Its Application in Synthesis. SlidePlayer.[19]
-
Norrby, P.-O., & Sigman, M. S. (2022). Base-free palladium-catalyzed borylation of enol carboxylates and further reactivity toward deboronation and cross-coupling. ChemRxiv.[20]
-
Trice, S. L. J. (2014). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives [University of Pennsylvania]. ScholarlyCommons.[21]
-
Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
PubChem. (n.d.). 5-Bromo-N,N-diethylpicolinamide. PubChem.[22]
-
Li, G., & Wang, Z. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135–153.
-
ResearchGate. (n.d.). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study | Request PDF. ResearchGate.[1]
-
Aggarwal, V. K., & Scott, P. (2020). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Angewandte Chemie International Edition, 59(4), 1546–1550.[23]
-
University of Bristol. (2021, September 28). The lithiation–borylation reaction. University of Bristol Research Portal.
-
Google Patents. (n.d.). CN104987308A - Preparation method for 5-bromine-2-picolinic acid. Google Patents.[2]
-
Semantic Scholar. (n.d.). A Modular Synthesis of Teraryl‐Based α‐Helix Mimetics, Part 5: A Complete Set of Pyridine Boronic Acid Pinacol Esters Fea. Semantic Scholar.[14]
-
Kumar, R., & Singh, P. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Journal of Drug Delivery and Therapeutics, 9(3-s), 143-149.[24]
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid. Organic Syntheses Procedure.[7]
-
BLD Pharm. (n.d.). 673485-54-6|5-Bromo-N,N-diethylpicolinamide|BLD Pharm. BLD Pharm.[25]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 20. chemrxiv.org [chemrxiv.org]
- 21. DSpace [repository.upenn.edu]
- 22. 5-Bromo-N,N-diethylpicolinamide | C10H13BrN2O | CID 22831619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ajpp.in [ajpp.in]
- 25. 673485-54-6|5-Bromo-N,N-diethylpicolinamide|BLD Pharm [bldpharm.com]
